N-(4-isopropylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
Description
N-(4-isopropylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic carboxamide derivative featuring an imidazole core substituted with a benzyl group linked to a 3-methoxyphenylacetamido moiety and a 4-isopropylphenyl carboxamide side chain. The carboxamide group is critical for hydrogen bonding and protein interactions, making it a pharmacophoric element in drug design .
Properties
IUPAC Name |
1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]-N-(4-propan-2-ylphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O3/c1-20(2)23-9-13-25(14-10-23)32-29(35)27-18-33(19-30-27)17-21-7-11-24(12-8-21)31-28(34)16-22-5-4-6-26(15-22)36-3/h4-15,18-20H,16-17H2,1-3H3,(H,31,34)(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUUKCWEOREGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-isopropylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide, a complex organic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by an imidazole ring, which is known for its role in various biological processes. The presence of the isopropyl and methoxyphenyl groups contributes to its lipophilicity and potential interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and differentiation. For instance, it acts as an inhibitor of differentiation (Id), which is crucial in regulating cell growth and development .
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines. Its structure allows it to interfere with signaling pathways associated with tumor growth, particularly those involving β-catenin .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of the compound against colorectal cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values demonstrating its potency compared to standard chemotherapeutics like 5-FU. The compound also reduced Ki67 expression, a marker for cellular proliferation, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Inhibition of Differentiation
In another study, the compound was tested for its ability to inhibit differentiation pathways critical for cancer progression. It showed promise in inhibiting Wnt-dependent transcription, which is often upregulated in various cancers. The binding affinity of the compound was consistent with known inhibitors, indicating a viable pathway for therapeutic development .
Research Findings
Recent advancements in drug design have highlighted the importance of compounds like this compound in developing new therapies for cancer and bacterial infections. The structural diversity and biological activity suggest that further optimization could lead to more effective treatments.
Scientific Research Applications
Research indicates that N-(4-isopropylphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide exhibits several biological activities:
1. Enzyme Inhibition
The compound has been identified as an inhibitor of differentiation (Id), which plays a crucial role in regulating cell growth and development. This inhibition can lead to the suppression of cancer cell proliferation.
2. Anticancer Properties
Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines, including colorectal cancer cells. The compound interferes with signaling pathways associated with tumor growth, particularly those involving β-catenin.
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | Differentiation (Id) | Inhibition of cell proliferation | |
| Anticancer Activity | SW480 and HCT116 cells | IC50 values: 2 μM (SW480), 0.12 μM (HCT116) | |
| Antibacterial Activity | Staphylococcus aureus | MIC: 3.125 μg/mL |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against colorectal cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values demonstrating its potency compared to standard chemotherapeutics like 5-fluorouracil (5-FU). The compound also reduced Ki67 expression, a marker for cellular proliferation, suggesting its potential as a therapeutic agent in cancer treatment.
Case Study 2: Inhibition of Differentiation
Another investigation focused on the ability of this compound to inhibit differentiation pathways critical for cancer progression. It showed promise in inhibiting Wnt-dependent transcription, which is often upregulated in various cancers. The binding affinity of the compound was consistent with known inhibitors, indicating a viable pathway for therapeutic development.
Research Findings
Recent advancements in drug design have highlighted the importance of compounds like this compound in developing new therapies for cancer and bacterial infections. The structural diversity and biological activity suggest that further optimization could lead to more effective treatments.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key Observations:
- Methoxy Groups: The 3-methoxyphenylacetamido moiety in the target compound may enhance hydrogen-bonding capacity, similar to the 3,4-dimethoxyphenyl group in , which is associated with improved protein binding .
- Molecular Weight: Analogs with higher molecular weights (e.g., 498.6 in ) may face challenges in bioavailability, whereas lighter compounds (e.g., 430.5 in ) could exhibit better membrane permeability.
Pharmacological and Metabolic Insights
- Anticancer Potential: Benzimidazole carboxamides (e.g., ) and triazenoimidazoles (e.g., DIC in ) demonstrate anticancer activity via DNA alkylation or enzyme inhibition. The target compound’s imidazole-carboxamide scaffold may share similar mechanisms.
- Metabolism: Carboxamides like DIC undergo N-demethylation via liver microsomes, with half-lives of ~35–111 minutes depending on administration route . Bulky substituents (e.g., isopropyl in the target compound) may reduce metabolic clearance compared to smaller groups (e.g., methyl in ).
- Protein Binding: The carboxamide group’s dual H-bond donor/acceptor capability is critical for binding to targets like kinases or GPCRs, as seen in HC030031 (a TRPV1 antagonist with a similar N-aryl group) .
Q & A
Q. Key considerations :
- Temperature : Elevated temperatures (70–100°C) improve reaction kinetics but may degrade sensitive functional groups .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but require rigorous drying to avoid side reactions .
- Catalyst selection : Palladium catalysts (e.g., Pd/C) improve coupling efficiency but may introduce metal contaminants requiring post-synthesis cleanup .
(Advanced) How can researchers resolve contradictions in reported biological activities of structurally similar imidazole derivatives?
Contradictions often arise from variations in assay conditions or structural modifications. Strategies include:
- Comparative bioassays : Test the compound and its analogs under identical conditions (e.g., cell lines, incubation time) to isolate structural effects .
- Structural analysis : Use X-ray crystallography or NMR to confirm conformational differences impacting target binding .
- Meta-analysis : Aggregate data from multiple studies to identify trends, such as enhanced kinase inhibition with bulkier substituents (e.g., isopropyl vs. ethyl) .
(Basic) What analytical techniques are critical for confirming molecular structure and purity?
- NMR spectroscopy : Assign peaks to confirm the presence of the isopropylphenyl group (δ 1.2–1.4 ppm for CH₃) and methoxyphenyl protons (δ 3.8 ppm for OCH₃) .
- Mass spectrometry (MS) : Verify the molecular ion peak at m/z 468.557 (calculated) and fragment patterns consistent with imidazole cleavage .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .
(Advanced) What strategies are recommended for designing experiments to assess pharmacokinetic properties?
- In vitro assays :
- Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .
- CYP450 inhibition : Screen against cytochrome isoforms (e.g., CYP3A4) using fluorescent substrates .
- In vivo models : Administer to rodents and measure plasma half-life (t₁/₂) and tissue distribution via radiolabeling or LC-MS/MS .
(Advanced) How can structure-activity relationship (SAR) studies be systematically conducted?
- Substituent variation : Synthesize analogs with modified isopropylphenyl or methoxyphenyl groups and test for activity shifts .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases .
- Bioactivity clustering : Group compounds by IC₅₀ values against specific targets (e.g., EGFR kinase) to identify critical substituents .
(Advanced) What are common pitfalls in interpreting cytotoxicity data, and how can they be mitigated?
- False positives : Non-specific membrane disruption by hydrophobic groups (e.g., isopropylphenyl). Mitigation: Include detergent controls (e.g., Triton X-100) .
- Cell line variability : Use panels (e.g., NCI-60) to assess selectivity across cancer types .
- Metabolic interference : Test in serum-free media to exclude serum protein binding artifacts .
(Advanced) How should researchers approach target identification given structural complexity?
- Affinity chromatography : Immobilize the compound on resin and pull down binding proteins from cell lysates .
- Phosphoproteomics : Treat cells with the compound and analyze phosphorylation changes via LC-MS/MS .
- CRISPR screening : Identify gene knockouts that confer resistance to the compound’s effects .
(Basic) What methodologies are effective in evaluating kinase inhibition potential?
- Kinase activity assays : Use ADP-Glo™ to measure ATP consumption in recombinant kinase reactions .
- Competitive binding assays : Incubate with fluorescent ATP analogs (e.g., Tracer 236) and monitor displacement via fluorescence polarization .
(Advanced) How can computational tools be integrated into the experimental workflow?
- Molecular dynamics (MD) simulations : Predict binding stability over time (e.g., 100 ns simulations in GROMACS) .
- QSAR modeling : Corrogate substituent descriptors (e.g., logP, polar surface area) with bioactivity data .
(Basic) What experimental controls are essential for enzymatic studies?
- Positive controls : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
- Negative controls : Include reactions without the enzyme or compound to assess background signal .
- Pre-incubation controls : Test time-dependent inhibition by comparing immediate vs. delayed substrate addition .
Key Data Insights from Evidence:
- Synthetic yields for analogs range from 40–70%, influenced by solvent choice and catalyst .
- Bioactivity trends : Chlorophenyl analogs show 10-fold higher kinase inhibition than methoxyphenyl variants .
- Stability : Imidazole derivatives degrade <10% in plasma over 24 hrs, suggesting favorable pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
